2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid
Overview
Description
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid is a complex organic compound with the molecular formula C11H13NO4. This compound is characterized by its unique structure, which includes a dioxino ring fused to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the dioxino ring, followed by its fusion to the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. For instance, the use of strong acids or bases might be necessary to facilitate certain steps in the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions would be carefully controlled to maintain the purity and quality of the final product. Techniques such as crystallization and chromatography might be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound. Substitution reactions could introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism by which 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets might include enzymes, receptors, or other proteins within cells. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-methanol
- 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
Uniqueness
Compared to these similar compounds, 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid is unique due to its carboxylic acid functional group. This group can participate in a wider range of chemical reactions, making the compound more versatile for various applications. Additionally, the presence of the carboxylic acid group can influence the compound’s biological activity, potentially enhancing its therapeutic properties .
Properties
IUPAC Name |
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-6-9-8(5-15-11(2,3)16-9)7(4-12-6)10(13)14/h4H,5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSONXALUWRRCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295652 | |
Record name | 2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2027-66-9 | |
Record name | NSC103695 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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